3-aminoindane-5-carboxylic acid

Descripción general

Descripción

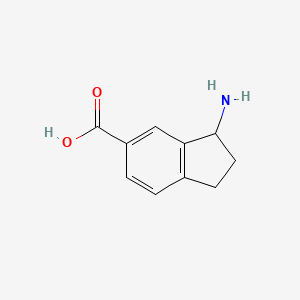

3-Aminoindane-5-carboxylic acid is an organic compound belonging to the indane family, characterized by its indane core structure with an amino group at the 3-position and a carboxylic acid group at the 5-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-aminoindane-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the indane core, followed by functional group modifications to introduce the amino and carboxylic acid groups. For instance, starting from indanone, the compound can be synthesized through a series of reactions including nitration, reduction, and carboxylation .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations efficiently. Specific details on industrial methods are proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions: 3-Aminoindane-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of halogenating agents or other electrophiles.

Major Products: The major products formed from these reactions include nitroindane derivatives, alcohol derivatives, and various substituted indane compounds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of compounds related to 3-aminoindane derivatives. For instance, derivatives of indole and aminoindane have shown significant neuroprotective activity against oxidative stress, which is crucial in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds exhibit antioxidant properties and inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration .

Analgesic and Anti-inflammatory Effects

AI-5-CA has been investigated for its analgesic and anti-inflammatory properties. Research indicates that analogs of aminoindane can modulate pain pathways and reduce inflammation, making them potential candidates for pain management therapies .

Neuropharmacology

Serotonergic Activity

3-Aminoindane derivatives are known to influence serotonin levels in the brain. They act as selective serotonin releasing agents (SSRAs), which can be beneficial in treating mood disorders. Studies suggest that these compounds do not exhibit long-term neurotoxicity, making them safer alternatives compared to traditional SSRIs .

Potential for Treating Depression

The serotonergic activity of AI-5-CA analogs positions them as promising candidates for developing new antidepressants. Their ability to enhance serotonin release without significant side effects opens avenues for further research into their therapeutic efficacy .

Organic Synthesis

Building Blocks for Peptides

AI-5-CA can serve as a valuable building block in the synthesis of novel peptides. Its unique structure allows for the creation of α/β-mixed peptide hybrids, which may possess enhanced biological activities compared to traditional peptides . The incorporation of AI-5-CA into peptide synthesis expands the library of potential therapeutic agents.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Neuroprotection | Inhibits MAO-B; antioxidant properties |

| Neuropharmacology | Treatment of mood disorders | Acts as a selective serotonin releasing agent |

| Organic Synthesis | Peptide synthesis | Serves as a building block for novel peptides |

Case Studies

- Neuroprotection Against Oxidative Stress

- Serotonin Release Modulation

Mecanismo De Acción

The mechanism of action of 3-aminoindane-5-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and participate in electrostatic interactions, while the carboxylic acid group can engage in ionic interactions. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects .

Comparación Con Compuestos Similares

Indole-3-acetic acid: A plant hormone with a similar indane core structure but different functional groups.

3-Aminoindane: Lacks the carboxylic acid group, leading to different chemical properties and applications.

5-Carboxyindane: Lacks the amino group, resulting in distinct reactivity and uses.

Uniqueness: 3-Aminoindane-5-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse applications in synthesis and research .

Actividad Biológica

3-Aminoindane-5-carboxylic acid, a derivative of aminoindane, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure which allows it to interact with various biological targets, leading to potential therapeutic applications. Research has indicated that aminoindane derivatives, including this compound, exhibit a range of bioactive properties such as antibacterial, antiviral, neuroprotective, and anticancer activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of aminoindane derivatives against resistant strains of bacteria. Notably, this compound has shown efficacy against Acinetobacter baumannii and Methicillin-resistant Staphylococcus aureus (MRSA) , which are significant contributors to nosocomial infections. The disc diffusion and microdilution techniques employed in these studies revealed that compounds derived from the aminoindane structure could inhibit bacterial growth effectively, suggesting their potential as novel antibiotic agents in an era of increasing antibiotic resistance .

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in the context of neurodegenerative diseases. Research indicates that derivatives of aminoindane can modulate oxidative stress pathways and exhibit antioxidant properties. For instance, compounds similar to this compound have demonstrated the ability to protect neuronal cells from oxidative damage induced by hydrogen peroxide and other neurotoxins . This property is crucial for developing treatments for conditions such as Parkinson's disease and Alzheimer's disease.

Anticancer Activity

The anticancer activity of this compound has also been explored. Preliminary findings suggest that this compound can reduce the viability of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. For example, studies on structurally related compounds have shown significant reductions in cell viability in A549 human lung cancer cells, indicating a promising avenue for further research into its anticancer effects .

Data Table: Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | Effect | Methodology |

|---|---|---|---|

| Antibacterial | Acinetobacter baumannii | Inhibition of growth | Disc diffusion |

| Methicillin-resistant Staphylococcus aureus | Inhibition of growth | Microdilution | |

| Neuroprotective | SH-SY5Y neuronal cells | Protection against oxidative stress | Cell viability assays |

| Rat brain synaptosomes | Restoration of cellular viability | Toxicity assays | |

| Anticancer | A549 human lung cancer cells | Reduced cell viability | MTT assay |

Case Study 1: Antibacterial Efficacy

A study focused on synthesizing various aminoindane derivatives, including this compound, assessed their antibacterial activity against MRSA and A. baumannii. The results indicated that certain derivatives exhibited minimal inhibitory concentrations (MICs) significantly lower than conventional antibiotics, showcasing their potential as effective alternatives in treating resistant infections .

Case Study 2: Neuroprotection in Oxidative Stress Models

In vitro studies using SH-SY5Y cells demonstrated that this compound could mitigate the effects of oxidative stress induced by hydrogen peroxide. The compound not only preserved cell viability but also reduced markers associated with oxidative damage. These findings suggest a mechanism involving radical scavenging and modulation of apoptotic pathways .

Case Study 3: Anticancer Activity Assessment

Research evaluating the anticancer properties of aminoindane derivatives indicated that modifications to the carboxylic acid group significantly enhanced cytotoxicity against A549 cells. The study highlighted that structural variations could lead to improved therapeutic indices, paving the way for designing more potent anticancer agents based on the aminoindane scaffold .

Propiedades

IUPAC Name |

3-amino-2,3-dihydro-1H-indene-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c11-9-4-3-6-1-2-7(10(12)13)5-8(6)9/h1-2,5,9H,3-4,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUFRECLNBYNVGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.